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Abstract

Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of
myeloperoxidase (MPO). Developed by AstraZeneca, it represents a novel therapeutic
approach targeting the pathways of inflammation and oxidative stress, which are implicated in
a variety of cardiovascular and metabolic diseases. This document provides a comprehensive
overview of the core mechanism of action of Mitiperstat, supported by quantitative data from
preclinical and clinical studies, detailed experimental methodologies, and visual
representations of the relevant biological pathways and study designs.

Core Mechanism of Action: Myeloperoxidase
Inhibition

The primary pharmacological target of Mitiperstat is Myeloperoxidase (MPO), a heme-
containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils.

1.1. The Pathophysiological Role of Myeloperoxidase (MPO)

Under normal physiological conditions, MPO is a critical component of the innate immune
system's defense against microbial pathogens. Upon neutrophil activation at sites of
inflammation, MPO is released into the extracellular space. It catalyzes the reaction between
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hydrogen peroxide (H202) and chloride ions (Cl~) to produce hypochlorous acid (HOCI), a
potent oxidizing and chlorinating agent.

However, in chronic inflammatory states such as heart failure, MPO activity becomes excessive
and detrimental. Overproduction of MPO and its reactive products leads to:

o Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular
components.

» Endothelial Dysfunction: MPO scavenges nitric oxide (NO), a key vasodilator, thereby
impairing microvascular function.

» Tissue Fibrosis and Remodeling: MPO-derived oxidants promote inflammation and
contribute to interstitial fibrosis and adverse tissue remodeling, particularly in the
myocardium.

1.2. Mitiperstat's Irreversible Inhibition

Mitiperstat is a mechanism-based, covalent inhibitor of MPO. It binds irreversibly to the
enzyme, leading to a sustained reduction in its activity. By inhibiting MPO, Mitiperstat
effectively blocks the production of hypochlorous acid and other downstream reactive species.
This action is hypothesized to reduce inflammation, mitigate oxidative stress, decrease fibrosis,
and improve the function of the microvasculature.

Signaling Pathway of Mitiperstat Action
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Caption: Mechanism of Mitiperstat (AZD4831) action on the MPO pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and clinical studies of

Mitiperstat.

Table 1: In Vitro Potency and Selectivity
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Target

ICso0 Value

Notes

Myeloperoxidase (MPO)

1.5nM

Demonstrates high potency for

its primary target.

Thyroid Peroxidase (TPO)

0.69 uM (>450-fold selective
vs. MPO)

High selectivity against TPO is
crucial for avoiding thyroid-

related side effects.

CYP3A4

6 UM

Weak inhibitory activity,
suggesting a lower potential

for drug-drug interactions.

Table 2: Clinical Pharmacodynamic & Pharmacokinetic

Data

Parameter

Finding

Study/Context

MPO Activity Reduction

69% reduction from baseline to
day 30.

Phase lla SATELLITE trial
(HFpEF patients).

Placebo-Adjusted MPO

Reduction

75% reduction from baseline to

end-of-treatment.

Phase lla SATELLITE trial.

Target Engagement

>50% MPO inhibition at low
nanomolar plasma

concentrations.

Phase | study in healthy

volunteers.

Elimination Half-life

Approximately 40-70 hours.

Phase | study, supporting

once-daily dosing.

Steady State

Achieved within 10 days of

once-daily dosing.

Phase | study.

Experimental Protocols

The mechanism of action and clinical effects of Mitiperstat have been elucidated through a

series of structured clinical trials.
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Phase I: Multiple Ascending Dose Study in Healthy
Volunteers (e.g., NCT03136991)

o Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of Mitiperstat.

e Design: Arandomized, single-blind, placebo-controlled, multiple ascending dose study.
o Participants: Healthy male volunteers, typically aged 18-50 years.
» Methodology:

o Subjects are randomized into cohorts to receive either a specific dose of Mitiperstat or a
placebo, administered once daily for a set period (e.g., 14 days).

o Doses are escalated in subsequent cohorts after safety reviews.

o Serial blood samples are collected to determine plasma concentrations of Mitiperstat (PK
analysis) and to measure MPO activity (PD analysis).

o Safety is monitored through vital signs, ECGs, clinical laboratory tests, and recording of
adverse events.

o Key Endpoints: Safety and tolerability, PK parameters (Cmax, AUC, half-life), and the dose-
response relationship for MPO inhibition.

Phase llIb: Efficacy and Safety Study in Patients (e.g.,
ENDEAVOR Trial - NCT04986202)

» Objective: To evaluate the efficacy and safety of Mitiperstat in patients with heart failure with
preserved or mildly reduced ejection fraction (HFpEF/HFmrEF).

o Design: Arandomized, double-blind, placebo-controlled, multi-center trial.

o Participants: Patients diagnosed with symptomatic heart failure and a left ventricular ejection
fraction >40%, with evidence of elevated natriuretic peptides and structural heart disease.

o Methodology:
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[e]

Eligible patients are randomized (e.g., 1:1:1) to receive one of two doses of Mitiperstat
(e.g., 2.5 mg, 5 mg) or a matching placebo, once daily.

o Treatment continues for a predefined period (e.g., 48 weeks).

o Primary efficacy endpoints are assessed at specified time points (e.g., 16 or 24 weeks).
These often include changes in symptom scores (e.g., Kansas City Cardiomyopathy
Questionnaire - KCCQ) and functional capacity (e.g., 6-minute walk distance - 6MWD).

o Secondary endpoints can include changes in biomarkers (e.g., NT-proBNP),
echocardiographic parameters, and rates of cardiovascular events like heart failure
hospitalizations.

o Safety and tolerability are monitored throughout the study.

Experimental Workflow for a Phase Il Clinical Trial
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Caption: Generalized workflow for a Phase Il clinical trial like ENDEAVOR.
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Clinical Findings and Future Directions

Clinical development has focused primarily on HFpEF, a condition characterized by systemic
inflammation and microvascular dysfunction.

o Target Engagement Confirmed: The Phase Illa SATELLITE trial successfully demonstrated
that Mitiperstat achieves significant MPO inhibition in patients with HFpEF.

o Efficacy in HFpEF: The larger Phase Ilb ENDEAVOR trial, however, did not meet its primary
endpoints. Mitiperstat failed to show a statistically significant improvement in symptom
burden (KCCQ score) or exercise capacity (6-minute walk distance) compared to placebo.

o Exploratory Signals: Despite the neutral primary results, exploratory analyses of the
ENDEAVOR trial suggested a potential reduction in heart failure hospitalizations.
Furthermore, proteomics analysis indicated that Mitiperstat may reduce monocyte activation
by decreasing mitochondrial stress, a mechanism that warrants further investigation.

o Other Indications: Mitiperstat is also being investigated in preclinical or clinical stages for
other inflammatory conditions, including non-alcoholic fatty liver disease (NAFLD), chronic
obstructive pulmonary disease (COPD), and chronic kidney disease.

Conclusion

Mitiperstat (AZD4831) is a potent and selective irreversible inhibitor of myeloperoxidase. Its
mechanism of action is centered on reducing MPO-driven oxidative stress and inflammation,
thereby aiming to improve microvascular function and mitigate tissue damage. While clinical
trials have successfully confirmed its ability to engage its target in patients, the translation of
this pharmacological activity into improved symptoms and functional capacity in HFpEF has not
been established. Future research may focus on patient populations where MPO-driven
inflammation is a more dominant pathological driver or on clinical endpoints, such as
hospitalization rates, where promising signals have been observed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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